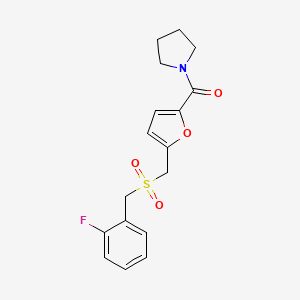
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C9H9BrLiNO2 and its molecular weight is 250.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Valiullina et al. (2019) examined the low-temperature reactions of α-bromopropanoyl chloride with lithium derivatives, revealing a range of by-products and acylation products, indicating the complexity and variability of reactions involving lithium-based compounds Valiullina, Khasanova, Galeeva, Selezneva, & Miftakhov, 2019.
- Štefko et al. (2011) developed a modular methodology for preparing diverse C-ribonucleosides using lithium compounds, showcasing the adaptability of lithium in the synthesis of complex organic molecules Štefko, Slavětínská, Klepetářová, & Hocek, 2011.
Development of Novel Compounds
- Yamamoto et al. (2012) investigated the synthesis of lithium 2-pyridyltriolborate, demonstrating its potential in cross-coupling reactions with aryl halides, which is essential in the development of new organic compounds Yamamoto, Sugai, Takizawa, & Miyaura, 2012.
- Doudouh et al. (2007) explored the use of TMSCH(2)Li and TMSCH(2)Li-LiDMAE in bromine-lithium exchange in bromopyridines, providing a basis for efficient reaction pathways in organic synthesis Doudouh, Woltermann, & Gros, 2007.
Molecular Structure and Binding Studies
- Richards et al. (1996) observed a stable water-soluble lithium porphyrin, contributing to our understanding of lithium's binding behavior and molecular interactions in aqueous solutions Richards, Hammons, Joe, & Miskelly, 1996.
- Jones et al. (1982) described the lithiation reactions of triazolopyridines, providing insights into lithium's role in the formation of specialized organic structures Jones & Sliskovic, 1982.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .
Propriétés
IUPAC Name |
lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCWZDIEAUZRLJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
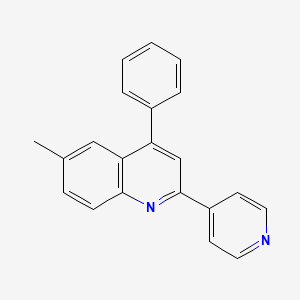
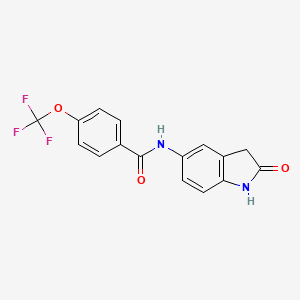
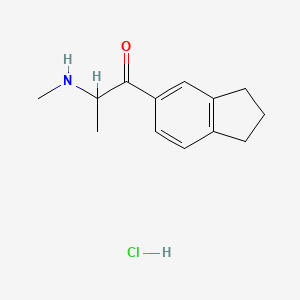
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
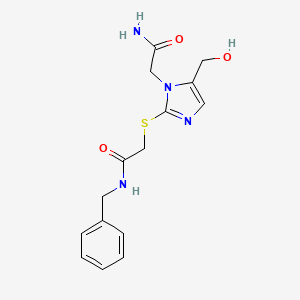
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)
![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

